molecular formula C14H20INO B12606721 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 876896-85-4

2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide

Cat. No.: B12606721
CAS No.: 876896-85-4
M. Wt: 345.22 g/mol
InChI Key: XJHBXSAHZATKEZ-UHFFFAOYSA-N
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Description

2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide is an organic compound with the molecular formula C14H20INO It is characterized by the presence of an iodine atom attached to a pentanamide structure, which is further connected to a 4-methylphenyl group through an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide typically involves the iodination of a precursor compound followed by amide formation. One common synthetic route includes the following steps:

    Iodination: The precursor compound, such as 2-(4-methylphenyl)ethylamine, is reacted with iodine in the presence of an oxidizing agent like hydrogen peroxide or sodium hypochlorite to introduce the iodine atom.

    Amide Formation: The iodinated intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming the corresponding amine.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid or aldehyde.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

    Substitution: Formation of N-[2-(4-methylphenyl)ethyl]pentanamide derivatives.

    Reduction: Formation of N-[2-(4-methylphenyl)ethyl]pentanamide.

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde derivatives.

Scientific Research Applications

2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with electron-rich sites on proteins or nucleic acids, potentially altering their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-N-[2-(4-methylphenyl)ethyl]acetamide
  • 2-Iodo-N-[2-(4-methylphenyl)ethyl]butanamide
  • 2-Iodo-N-[2-(4-methylphenyl)ethyl]hexanamide

Uniqueness

2-Iodo-N-[2-(4-methylphenyl)ethyl]pentanamide is unique due to its specific chain length and the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The pentanamide chain length provides an optimal balance between hydrophobicity and hydrophilicity, enhancing its interaction with biological targets.

Properties

CAS No.

876896-85-4

Molecular Formula

C14H20INO

Molecular Weight

345.22 g/mol

IUPAC Name

2-iodo-N-[2-(4-methylphenyl)ethyl]pentanamide

InChI

InChI=1S/C14H20INO/c1-3-4-13(15)14(17)16-10-9-12-7-5-11(2)6-8-12/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,17)

InChI Key

XJHBXSAHZATKEZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)NCCC1=CC=C(C=C1)C)I

Origin of Product

United States

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